
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is a derivative of clindamycin, a well-known lincosamide antibiotic. This compound is characterized by the replacement of a chlorine atom with a prop-1-en-1-yl group. It retains the core structure of clindamycin, which is known for its effectiveness against a variety of bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin typically involves the modification of clindamycin. The process begins with the removal of the chlorine atom from clindamycin, followed by the introduction of the prop-1-en-1-yl group. This can be achieved through a series of organic reactions, including nucleophilic substitution and alkylation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
科学的研究の応用
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin has several scientific research applications:
Chemistry: It can be used as a starting material for the synthesis of other compounds.
Biology: It can be used to study the effects of structural modifications on antibiotic activity.
Medicine: It can be investigated for its potential as a new antibiotic with improved properties.
Industry: It can be used in the development of new pharmaceuticals or as a reference material in quality control.
作用機序
The mechanism of action of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is similar to that of clindamycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.
類似化合物との比較
Similar Compounds
Clindamycin: The parent compound, known for its broad-spectrum antibiotic activity.
Lincomycin: Another lincosamide antibiotic with a similar structure but different pharmacokinetic properties.
Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is unique due to the specific modification of the clindamycin structure. This modification can potentially enhance its antibiotic activity, reduce resistance, or improve pharmacokinetic properties compared to its parent compound and other similar antibiotics.
特性
分子式 |
C18H32N2O5S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
(2S,4R)-1-methyl-4-propyl-N-[(Z)-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]prop-1-enyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H32N2O5S/c1-5-7-10-8-12(20(3)9-10)17(24)19-11(6-2)16-14(22)13(21)15(23)18(25-16)26-4/h6,10,12-16,18,21-23H,5,7-9H2,1-4H3,(H,19,24)/b11-6-/t10-,12+,13+,14-,15-,16-,18-/m1/s1 |
InChIキー |
QPFZILNRTDNTHL-OQMJSNTDSA-N |
異性体SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N/C(=C\C)/[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O |
正規SMILES |
CCCC1CC(N(C1)C)C(=O)NC(=CC)C2C(C(C(C(O2)SC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


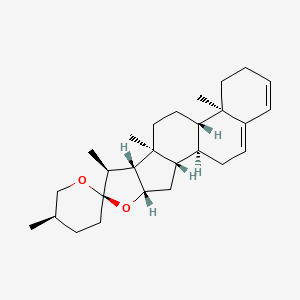
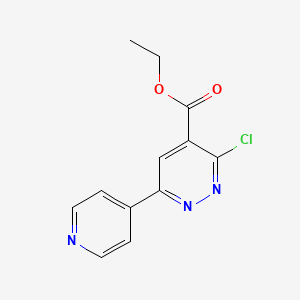
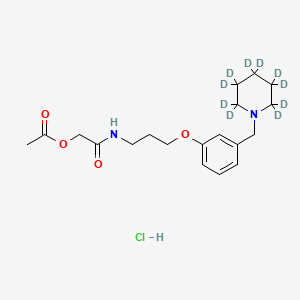


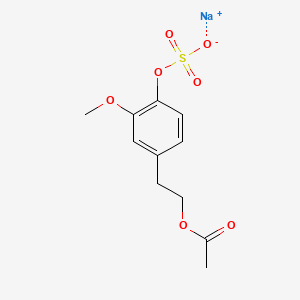

![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
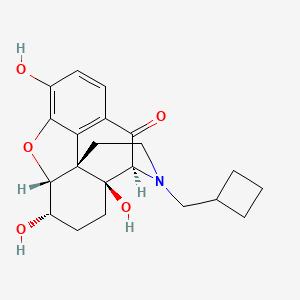
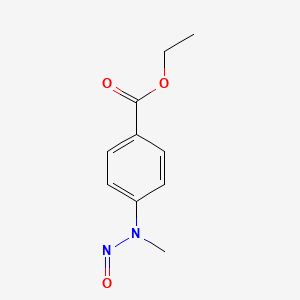
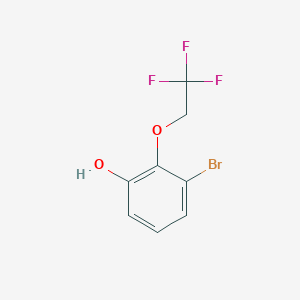
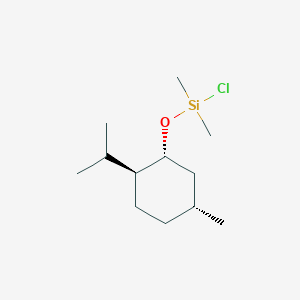
![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)

